![molecular formula C17H18BrNO3 B4392039 N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide](/img/structure/B4392039.png)
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide, also known as BMEB, is a chemical compound with potential applications in scientific research. BMEB belongs to the class of benzamides and is a derivative of the compound 2-methyl-4-bromoaniline.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide acts as a competitive antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine neurotransmission, which can have various effects depending on the specific brain region and neural circuitry involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide depend on the specific experimental conditions and the brain region targeted. N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide has been shown to decrease dopamine neurotransmission in the striatum, which is a brain region involved in motor control and reward processing. N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide has also been shown to decrease cocaine self-administration in rats, suggesting a potential therapeutic application in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission compared to non-selective dopamine receptor antagonists. However, a limitation of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective manipulation of dopamine neurotransmission.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide. One direction is to investigate the effects of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide on other brain regions and neural circuits involved in neurological and psychiatric disorders. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide. Additionally, the therapeutic potential of N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide in addiction and other disorders could be further explored in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor involved in the regulation of dopamine neurotransmission. The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxy-3-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-4-22-15-8-5-12(10-16(15)21-3)17(20)19-14-7-6-13(18)9-11(14)2/h5-10H,4H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAIUSBRODALKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.